7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol
Description
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol (CAS: 917747-84-3) is a heterocyclic compound featuring a fused dioxolo ring system and a quinoline backbone. Its structure includes a benzyl substituent at position 7 and a thiol (-SH) group at position 6 (Figure 1). The molecule’s three-dimensional coordinates, derived from ChemDraw08 software, highlight a complex arrangement of 19 carbon atoms, two oxygen atoms, and sulfur, with distinct bond connectivity patterns .
Properties
Molecular Formula |
C17H13NO2S |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
7-benzyl-5H-[1,3]dioxolo[4,5-g]quinoline-6-thione |
InChI |
InChI=1S/C17H13NO2S/c21-17-13(6-11-4-2-1-3-5-11)7-12-8-15-16(20-10-19-15)9-14(12)18-17/h1-5,7-9H,6,10H2,(H,18,21) |
InChI Key |
OQMCIGHHBGFWNV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(C(=S)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves several steps. One common method starts with the preparation of ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, which is then subjected to various reactions to introduce the benzyl and thiol groups . The reaction conditions typically involve the use of solvents like ethanol and reagents such as bromomethyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Common reagents include halogenating agents for introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitumor activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 7-Benzyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to specific sites on these targets, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in inhibiting certain bacterial enzymes .
Comparison with Similar Compounds
Substituent Diversity and Pharmacological Implications
Key analogs and their properties are summarized in Table 1.
Table 1: Structural and Functional Comparison of [1,3]Dioxolo[4,5-g]quinoline Derivatives
*Calculated based on formula.
Structural and Functional Insights
- Electron-Withdrawing vs. Electron-Donating Groups : The thiol group (-SH) in the target compound is more nucleophilic than the methoxy (-OCH₃) or hydroxy (-OH) groups in intermediates 5–8 . This could influence reactivity in drug-target interactions.
- Natural vs. Synthetic Analogs: The novel alkaloid from Coptis chinensis (Compound 1, ) shares a benzylisoquinoline core but incorporates an ester-linked carbonyl group, highlighting structural diversity in natural products .
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